2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chloro group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring, along with a malononitrile moiety.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and malononitrile in the presence of a base such as piperidine or triethylamine.
Cyclization Reaction: Another method involves the cyclization of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with malononitrile under acidic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Large-scale reactions may use continuous flow reactors or other industrial-scale equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyrazole ring, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, strong acids or bases
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted pyrazoles with different functional groups attached to the ring.
Scientific Research Applications
2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.
Malononitrile derivatives: Compounds containing the malononitrile moiety with various functional groups.
Chlorinated pyrazoles: Pyrazoles with chlorine atoms at different positions on the ring.
Uniqueness: 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULGJXCYHRHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.